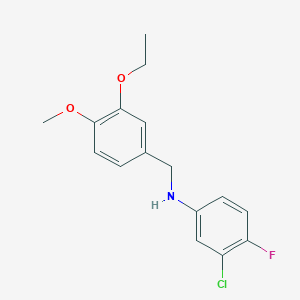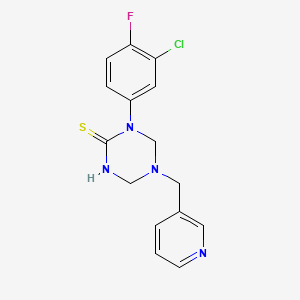
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as CFPT, is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promising results in various scientific research applications, including as an anticancer agent and as a potential treatment for Alzheimer's disease. In
作用机制
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves its ability to interact with specific enzymes and proteins in the body. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione also interacts with beta-amyloid proteins, preventing their aggregation and the formation of plaques in the brain.
Biochemical and Physiological Effects:
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has several biochemical and physiological effects that make it a promising candidate for further research. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to have low toxicity and is well-tolerated by the body. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione also has good bioavailability, meaning that it can be easily absorbed by the body and reach its target tissues.
实验室实验的优点和局限性
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its high purity and stability. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is also easy to synthesize, making it readily available for researchers. However, 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One direction is to further explore its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to investigate its potential as a treatment for Alzheimer's disease, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and to optimize its synthesis and formulation for use in clinical trials.
In conclusion, 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. While there are some limitations to its use in lab experiments, there are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione that could lead to the development of new treatments for cancer and Alzheimer's disease.
合成方法
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 4-chloro-3-fluoroaniline, pyridine-3-carbaldehyde, and thiourea in the presence of a catalyst. This reaction results in the formation of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione as a white crystalline solid. The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been optimized to increase the yield and purity of the compound, making it suitable for further research.
科学研究应用
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has shown promising results in various scientific research applications. One of the most significant applications of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is its potential as an anticancer agent. Studies have shown that 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to have potential as a treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4S/c16-13-6-12(3-4-14(13)17)21-10-20(9-19-15(21)22)8-11-2-1-5-18-7-11/h1-7H,8-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWVPNXODGARJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
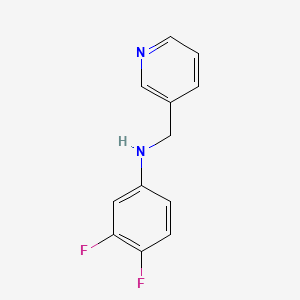
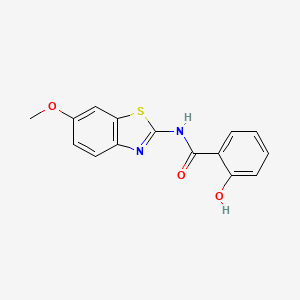
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
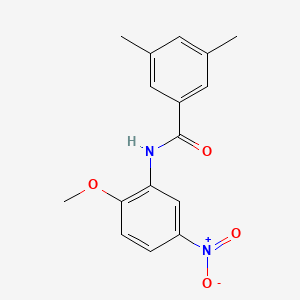
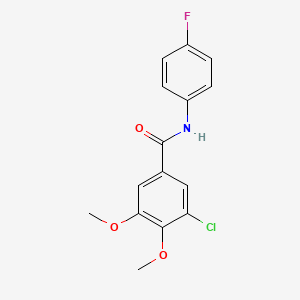
![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)



![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)
